4,4'-(2,2-Diphenylethene-1,1-diyl)diphenol

Vue d'ensemble

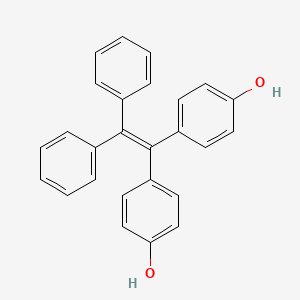

Description

4,4’-(2,2-Diphenylethene-1,1-diyl)diphenol is an organic compound with the molecular formula C26H20O2. It is known for its role as a synthetic intermediate in the production of aggregation-induced emission dyes. This compound is characterized by its two phenol groups attached to a diphenylethene core, making it a versatile building block in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4,4’-(2,2-Diphenylethene-1,1-diyl)diphenol can be synthesized through a multi-step process involving the reaction of benzaldehyde derivatives with phenol under basic conditions. The reaction typically involves the use of a strong base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the diphenylethene core. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of 4,4’-(2,2-Diphenylethene-1,1-diyl)diphenol may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable.

Analyse Des Réactions Chimiques

Types of Reactions

4,4’-(2,2-Diphenylethene-1,1-diyl)diphenol undergoes various types of chemical reactions, including:

Oxidation: The phenol groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form diphenylethene derivatives using reducing agents like sodium borohydride.

Substitution: The phenol groups can undergo electrophilic aromatic substitution reactions with halogens, nitro groups, or alkyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Diphenylethene derivatives.

Substitution: Halogenated or alkylated phenol derivatives.

Applications De Recherche Scientifique

4,4’-(2,2-Diphenylethene-1,1-diyl)diphenol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential use in bioimaging and biosensing due to its fluorescence properties.

Medicine: Explored for its potential as a therapeutic agent in drug delivery systems.

Industry: Utilized in the production of dyes, pigments, and optical materials.

Mécanisme D'action

The mechanism of action of 4,4’-(2,2-Diphenylethene-1,1-diyl)diphenol involves its ability to undergo aggregation-induced emission. This phenomenon occurs when the compound aggregates in a solution, leading to enhanced fluorescence. The molecular targets and pathways involved in this process include the interaction of the phenol groups with various substrates, leading to the formation of highly fluorescent aggregates.

Comparaison Avec Des Composés Similaires

4,4’-(2,2-Diphenylethene-1,1-diyl)diphenol can be compared with other similar compounds such as:

1,1,2,2-Tetraphenylethene: Known for its strong aggregation-induced emission properties.

4,4’-(1,2-Diphenylethene-1,2-diyl)diphenol: Similar structure but different substitution pattern, leading to varied chemical reactivity and applications.

4,4’-(2,2-Diphenylethene-1,1-diyl)dibenzoic acid: Used in the synthesis of coordination polymers and metal-organic frameworks.

The uniqueness of 4,4’-(2,2-Diphenylethene-1,1-diyl)diphenol lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it a valuable compound in various fields of research and industry.

Activité Biologique

Chemical Identity and Structure

4,4'-(2,2-Diphenylethene-1,1-diyl)diphenol, also known as diphenyl diphenol or by its CAS number 919789-77-8, is a compound characterized by its unique structure consisting of two phenolic groups connected by a diphenylethene moiety. This structural configuration contributes to its notable biological activities.

Molecular Formula : C28H24O2

Molecular Weight : 420.48 g/mol

Appearance : Off-white powder

Purity : >98%

The biological activity of this compound primarily involves its interaction with various cellular targets. It has been shown to influence the GABAergic pathway , enhancing the inhibitory effects of GABA_A receptors. This modulation leads to decreased neuronal excitability, which can result in anxiolytic , sedative , and anticonvulsant effects .

Pharmacokinetics

The pharmacokinetic profile reveals that after oral administration, the compound is rapidly absorbed and distributed throughout the body, including the central nervous system. It undergoes metabolism primarily in the liver via cytochrome P450 enzymes and is excreted through the kidneys. Factors such as liver function and renal clearance can significantly affect its bioavailability and half-life .

Cellular Effects

In vitro studies indicate that this compound exhibits significant effects on cell proliferation and apoptosis in various cancer cell lines. The compound has been reported to inhibit cell growth and induce programmed cell death through its interaction with specific molecular targets .

Dosage Effects

Research shows that the biological effects of this compound are dose-dependent. Lower concentrations may enhance GABAergic activity without significant side effects, while higher doses can lead to more pronounced sedative effects .

Case Studies

- Anticancer Activity : A study demonstrated that this compound significantly reduced the viability of breast cancer cells by inducing apoptosis through mitochondrial pathways. The compound's ability to interact with estrogen receptors further supports its potential as an anticancer agent .

- Neuroprotective Effects : Another investigation highlighted its neuroprotective properties in models of neurodegeneration. The compound was found to mitigate oxidative stress-induced neuronal damage by enhancing antioxidant defense mechanisms .

Biological Activity Summary

| Activity Type | Effect | Mechanism |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | Induction of apoptosis |

| Neuroprotection | Reduction in oxidative stress | Enhancement of antioxidant defenses |

| Anxiolytic | Decreased anxiety | Modulation of GABA_A receptors |

| Sedative | Induction of sedation | Increased GABAergic transmission |

Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Absorption | Rapid |

| Distribution | CNS penetration |

| Metabolism | Liver (CYP450 enzymes) |

| Excretion | Renal |

| Bioavailability | Variable (dependent on factors) |

Propriétés

IUPAC Name |

4-[1-(4-hydroxyphenyl)-2,2-diphenylethenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20O2/c27-23-15-11-21(12-16-23)26(22-13-17-24(28)18-14-22)25(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-18,27-28H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXBSSBYVVMIMMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20580177 | |

| Record name | 4,4'-(2,2-Diphenylethene-1,1-diyl)diphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20580177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919789-77-8 | |

| Record name | 4,4'-(2,2-Diphenylethene-1,1-diyl)diphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20580177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.